molecular formula C26H25N3O6 B1671038 1-(Carbamoylamino)-1-oxopropan-2-yl 3-[(3,4-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylate CAS No. 752216-12-9

1-(Carbamoylamino)-1-oxopropan-2-yl 3-[(3,4-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylate

Cat. No.: B1671038
CAS No.: 752216-12-9
M. Wt: 475.5 g/mol
InChI Key: VAYKCOLUSSILBE-FOWTUZBSSA-N
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Description

This compound (CAS: 1565845-92-2; synonym: 1E7-03) is a cyclopenta[b]quinoline derivative with a 3,4-dimethoxyphenylmethylidene substituent at position 3 and a carbamoylamino-oxopropan-2-yl ester group at position 9 (). Its molecular formula is C₂₈H₂₉N₃O₆, molar mass 503.55 g/mol, and predicted density 1.276 g/cm³. The pKa of 10.25 suggests the presence of a weakly basic functional group, likely the carbamoylamino moiety.

Properties

IUPAC Name

[1-(carbamoylamino)-1-oxopropan-2-yl] (3E)-3-[(3,4-dimethoxyphenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O6/c1-14(24(30)29-26(27)32)35-25(31)22-17-6-4-5-7-19(17)28-23-16(9-10-18(22)23)12-15-8-11-20(33-2)21(13-15)34-3/h4-8,11-14H,9-10H2,1-3H3,(H3,27,29,30,32)/b16-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAYKCOLUSSILBE-FOWTUZBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(=O)N)OC(=O)C1=C2CCC(=CC3=CC(=C(C=C3)OC)OC)C2=NC4=CC=CC=C41
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)NC(=O)N)OC(=O)C1=C2CC/C(=C\C3=CC(=C(C=C3)OC)OC)/C2=NC4=CC=CC=C41
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Carbamoylamino)-1-oxopropan-2-yl 3-[(3,4-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, and other pharmacological effects.

Chemical Structure

The compound is characterized by a unique cyclopenta[b]quinoline core, which is known for various biological activities. The presence of a carbamoylamino group and a dimethoxyphenyl substituent enhances its structural diversity and potential reactivity.

Antimicrobial Activity

Recent studies have indicated that derivatives of quinoline compounds exhibit significant antimicrobial properties. For instance, quinoline-based compounds have shown effectiveness against various strains of bacteria and fungi. In a study evaluating substituted quinoline derivatives, certain compounds demonstrated superior activity against mycobacterial species compared to traditional antibiotics like isoniazid and pyrazinamide .

Table 1: Antimicrobial Activity of Quinoline Derivatives

Compound NameTarget OrganismActivity (IC50)
N-Cycloheptylquinoline-2-carboxamideMycobacterium tuberculosis< 10 µM
N-(2-Hydroxyphenyl)quinoline-2-carboxamideMycobacterium kansasii16.3 µmol/L
N-benzyl-2-naphthamideMycobacterium avium paratuberculosis7.5 µmol/L

The compound's specific activity against mycobacterial strains suggests it could be a candidate for further development in treating tuberculosis.

Anticancer Activity

Quinoline derivatives have also been investigated for their anticancer properties. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation. For example, some studies indicate that quinoline-based compounds can inhibit protein kinases or induce apoptosis in cancer cells .

Table 2: Anticancer Activity of Quinoline Derivatives

Compound NameCancer TypeMechanism of ActionReference
Compound ABreast CancerApoptosis induction
Compound BLeukemiaProtein kinase inhibition

Other Pharmacological Effects

Beyond antimicrobial and anticancer activities, the compound may exhibit additional pharmacological effects. For instance, studies on similar quinoline derivatives have shown potential in modulating inflammatory responses and serving as cannabinoid receptor ligands .

Table 3: Other Biological Activities

Activity TypeDescription
Anti-inflammatoryModulation of inflammatory pathways
Cannabinoid activityAgonist activity at CB2 receptors

Case Studies

A notable case study involved the synthesis and evaluation of various quinoline derivatives, including the subject compound. The study reported that certain modifications to the quinoline structure significantly enhanced biological activity while reducing toxicity to human cell lines .

Scientific Research Applications

Biological Activities

Research indicates that this compound may exhibit several pharmacological properties, including:

Antioxidant Activity

Studies have demonstrated that compounds with similar structures possess significant antioxidant capabilities. The ability to scavenge free radicals can be crucial for developing treatments aimed at oxidative stress-related conditions. For instance, compounds derived from natural sources have shown promising results in DPPH radical scavenging assays, indicating potential applications in preventing cellular damage due to oxidative stress .

Cytotoxic Effects

Cytotoxicity studies reveal that derivatives of this compound can inhibit the growth of various cancer cell lines. For example, certain phenolic compounds related to this structure have exhibited cytotoxic effects against HeLa (cervical cancer) and U251 (glioblastoma) cells. The half-maximal inhibitory concentration (IC50) values suggest that these compounds could be further developed into anticancer agents .

Anti-Metastatic Properties

Research has highlighted the anti-metastatic potential of phenolic compounds similar to 1-(Carbamoylamino)-1-oxopropan-2-yl 3-[(3,4-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylate. These compounds can induce apoptosis and inhibit cell migration, making them candidates for therapeutic strategies against metastatic cancer .

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound:

Study Findings Reference
Study on Antioxidant ActivityDemonstrated significant DPPH scavenging activity comparable to ascorbic acid
Cytotoxicity AssessmentShowed IC50 values lower than 250 μM against HeLa and U251 cells
Anti-Metastatic ResearchInduced apoptosis in cancer cell lines and inhibited migration

Comparison with Similar Compounds

3-[(4-Hydroxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic Acid (CAS: 748777-72-2)

  • Key Differences :
    • Substituent: 4-hydroxyphenyl vs. 3,4-dimethoxyphenyl in the main compound.
    • Functional group: Carboxylic acid vs. ester.
  • The carboxylic acid form (pKa ~4–5) is more acidic than the ester derivative (pKa 10.25), influencing ionization and bioavailability ().

3-(Phenylmethylidene)-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic Acid (CID 5004877)

  • Key Differences :
    • Substituent: Simple phenyl vs. 3,4-dimethoxyphenyl.
  • Implications :
    • The absence of electron-donating methoxy groups reduces steric hindrance and electronic effects, possibly lowering binding affinity in receptor-targeted applications ().

3-{[4-(Diethylamino)phenyl]methylidene}-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic Acid (CAS: 726157-44-4)

  • Key Differences: Substituent: 4-diethylaminophenyl (strong electron-donating) vs. 3,4-dimethoxyphenyl.
  • Implications: The diethylamino group enhances basicity (pKa ~9–10), enabling protonation in physiological conditions, which may improve solubility and target engagement ().

Functional Analogues: Acridine-Cyclopentaquinoline Hybrids

Example: N-[3-({1H,2H,3H-cyclopenta[b]quinolin-9-yl}amino)propyl]acridine-9-carboxamide hydrochloride (3b)

  • Key Differences: Acridine moiety replaces the ester group. Alkyl linker (propyl) connects cyclopentaquinoline and acridine.
  • Implications :
    • The acridine group confers DNA intercalation properties, suggesting anticancer or antimicrobial applications.
    • Yields during synthesis (64–86%) indicate robust coupling efficiency, comparable to the esterification steps in the main compound’s synthesis ().

Physicochemical Properties Comparison

Property Main Compound (1E7-03) 3-[(4-Hydroxyphenyl)methylidene] Acid Acridine Hybrid (3b)
Molecular Formula C₂₈H₂₉N₃O₆ C₂₀H₁₅NO₃ C₂₈H₂₇ClN₄O₂
Molar Mass (g/mol) 503.55 317.34 487.00
pKa 10.25 ~4–5 (carboxylic acid) N/A
Melting Point N/A N/A 200°C (decomposes)
Key Functional Groups Ester, carbamoylamino Carboxylic acid, hydroxyl Acridine, amide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Carbamoylamino)-1-oxopropan-2-yl 3-[(3,4-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylate
Reactant of Route 2
1-(Carbamoylamino)-1-oxopropan-2-yl 3-[(3,4-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylate

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